2-(Ethoxycarbonyl)phenylzinc bromide

Catalog No.
S1538723
CAS No.
131379-40-3
M.F
C9H9BrO2Zn
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethoxycarbonyl)phenylzinc bromide

CAS Number

131379-40-3

Product Name

2-(Ethoxycarbonyl)phenylzinc bromide

IUPAC Name

bromozinc(1+);ethyl benzoate

Molecular Formula

C9H9BrO2Zn

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LRSRESIMIGVTLH-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br

Canonical SMILES

CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br

2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound with the molecular formula C9_9H9_9BrO2_2Zn and a molecular weight of approximately 294.45 g/mol. This compound is characterized by its ethoxycarbonyl group attached to a phenyl ring, which contributes to its unique reactivity and properties. It is typically found as a solution in tetrahydrofuran at a concentration of 0.5 M and is stored under inert conditions to prevent degradation. The compound has a density of 0.992 g/mL at 25 °C and should be stored at temperatures between 2 °C and 8 °C to maintain stability .

2-(Ethoxycarbonyl)phenylzinc bromide is primarily utilized in organic synthesis, particularly in cross-coupling reactions. It acts as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds. For example, it can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds through the Suzuki-Miyaura coupling reaction. Additionally, it can participate in nucleophilic addition reactions to carbonyl compounds, leading to the formation of various alcohols and acids .

The synthesis of 2-(ethoxycarbonyl)phenylzinc bromide typically involves the reaction of ethoxycarbonyl phenyl lithium with zinc bromide. This process can be carried out under an inert atmosphere to prevent moisture and air from interfering with the reaction:

  • Preparation of Phenyl Lithium: Phenyl lithium is synthesized from bromobenzene and lithium metal.
  • Reaction with Ethyl Ethanoate: The phenyl lithium then reacts with ethyl ethanoate to form ethoxycarbonyl phenyl lithium.
  • Formation of Zinc Complex: Finally, zinc bromide is added to the ethoxycarbonyl phenyl lithium solution, yielding 2-(ethoxycarbonyl)phenylzinc bromide .

2-(Ethoxycarbonyl)phenylzinc bromide finds applications in various fields:

  • Organic Synthesis: It is used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
  • Material Science: Its properties make it suitable for developing new materials, including polymers and nanostructured materials.
  • Pharmaceutical Chemistry: Potential applications in drug development due to its ability to form diverse chemical structures .

Interaction studies involving 2-(ethoxycarbonyl)phenylzinc bromide primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in synthetic pathways and its effectiveness in forming desired products. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.

Several compounds exhibit structural or functional similarities to 2-(ethoxycarbonyl)phenylzinc bromide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Phenylzinc bromideC6_6H5_5BrZnSimpler structure, lacks ethoxycarbonyl group
2-(Methoxycarbonyl)phenylzinc bromideC9_9H9_9BrO2_2ZnContains methoxy instead of ethoxy group
Benzothiazole zinc compoundC7_7H4_4BrN2_2ZnIncorporates nitrogen heterocycles

Uniqueness: The presence of the ethoxycarbonyl group distinguishes 2-(ethoxycarbonyl)phenylzinc bromide from similar compounds, enhancing its reactivity towards electrophiles compared to simpler organozinc reagents. This unique structure allows for greater versatility in synthetic applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

291.90773 g/mol

Monoisotopic Mass

291.90773 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-15

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